![molecular formula C26H22N2O B15076411 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B15076411.png)
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine: is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and N4-phenyl-1,4-benzenediamine. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:
4-(benzyloxy)benzaldehyde+N 4 -phenyl-1,4-benzenediamine→N 1 -(E)-[4-(benzyloxy)phenyl]methylidene-N 4 -phenyl-1,4-benzenediamine+H2O
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H~2~SO~4~) or aluminum chloride (AlCl~3~).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N~1~-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N1-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to form hydrogen bonds and π-π interactions allows it to interact with biological macromolecules, potentially leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-fluoroaniline
- N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-methylaniline
- N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline
Uniqueness
N~1~-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine is unique due to its specific structural features, such as the presence of both benzyloxy and phenyl groups, which contribute to its distinct chemical and physical properties
Eigenschaften
Molekularformel |
C26H22N2O |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
N-phenyl-4-[(4-phenylmethoxyphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C26H22N2O/c1-3-7-22(8-4-1)20-29-26-17-11-21(12-18-26)19-27-23-13-15-25(16-14-23)28-24-9-5-2-6-10-24/h1-19,28H,20H2 |
InChI-Schlüssel |
KBEWMTALBWXCPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


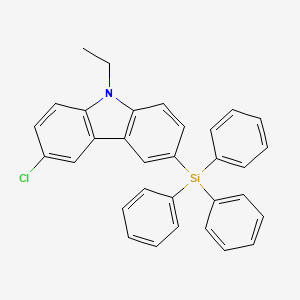
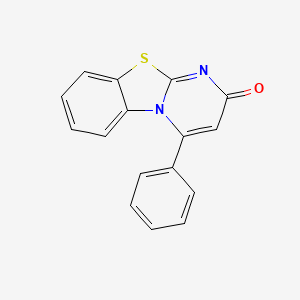
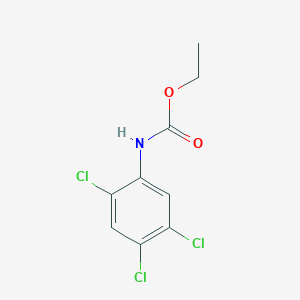
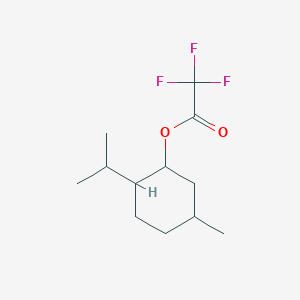
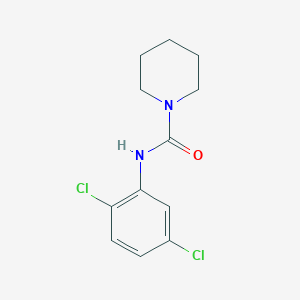

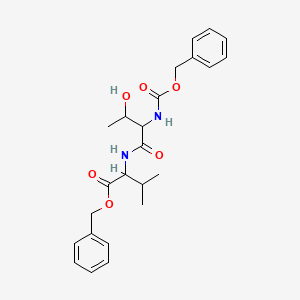


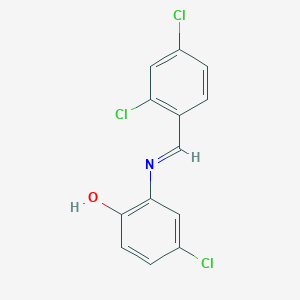
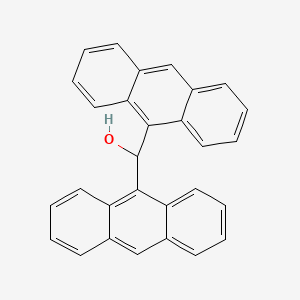
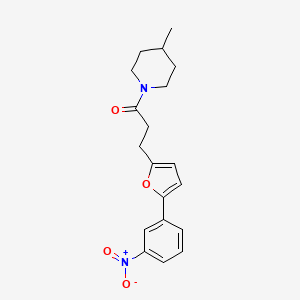
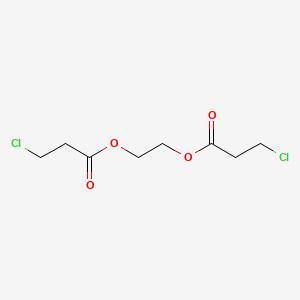
![N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B15076423.png)
